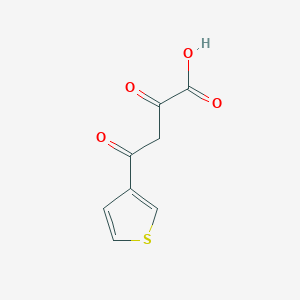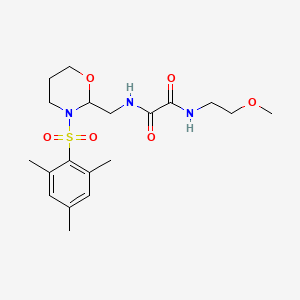
3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate is a chemical compound that belongs to the class of coumarin derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
One-Pot Synthesis Methods : Research demonstrates the development of efficient one-pot synthesis methods for compounds related to 3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate. For instance, a facile and efficient one-pot synthesis of 3-(furan-2-yl)-4-hydroxy-2H-chromen-2-ones was achieved using K10 montmorillonite clay as a heterogeneous catalyst. This method highlights the utility of solvent-free conditions and the avoidance of expensive transition metals, showcasing a wide functional group tolerance and applicability to various substrates (Jin Zhang et al., 2018).
Complexation and Reactivity : Studies on the synthesis and complexation behaviors of chromenone crown ethers reveal their potential in creating novel compounds with specific functionalities. The synthesis of dihydroxy-3-(3,4-dimethoxyphenyl)-2H-chromenones and their ability to form complexes with various ions through conductometric studies underscore the versatility and application potential of chromenone derivatives in molecular recognition and sensor development (C. Gündüz et al., 2006).
Nucleophilic Reactivity : The reactivity of specific chromene derivatives towards nucleophilic reagents has been explored to synthesize a range of novel compounds. This includes the creation of Schiff bases and the transformation of chromene carboxaldehydes into diverse heterocyclic systems, demonstrating the chemical reactivity and potential for generating compounds with varied biological activities (M. Ibrahim et al., 2022).
Potential Applications
Antimycobacterial Activity : Research into the synthesis of furo[3,2-f]chromanes with antimycobacterial properties highlights the potential therapeutic applications of chromene derivatives. The ability to synthesize a diverse set of analogues with improved antimycobacterial properties against Mycobacterium tuberculosis indicates the role of these compounds in developing new treatments for tuberculosis (Luke J. Alvey et al., 2009).
Antioxidant and Antihyperglycemic Agents : The synthesis of coumarin derivatives containing pyrazole and indenone rings has shown significant antioxidant and antihyperglycemic activities. These compounds, through in vitro and in vivo studies, demonstrated potential as therapeutic agents for managing oxidative stress and hyperglycemia, underscoring the importance of chromene derivatives in medicinal chemistry (R. Kenchappa et al., 2017).
Propriétés
IUPAC Name |
[3-(2,5-dimethoxyphenyl)-2-oxochromen-7-yl] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O7/c1-25-14-7-8-18(26-2)16(11-14)17-10-13-5-6-15(12-20(13)29-21(17)23)28-22(24)19-4-3-9-27-19/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYQGGPDMIABEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC3=C(C=C(C=C3)OC(=O)C4=CC=CO4)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)furan-2-carboxamide](/img/structure/B2534962.png)
![2-[3-(4-chlorophenyl)sulfonyl-6-ethoxy-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2534965.png)
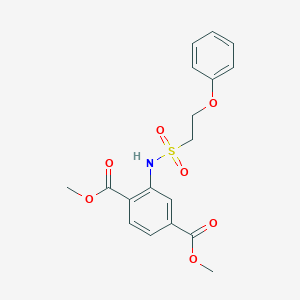
![N-(3-chloro-2-methylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2534968.png)
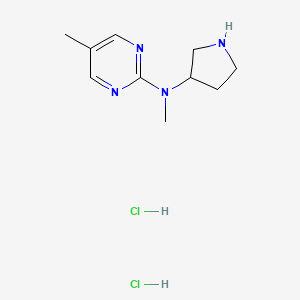

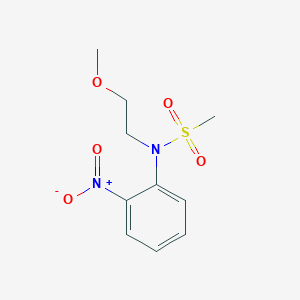
![N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}thiophene-2-carboxamide](/img/structure/B2534976.png)
![2H-[1,3]Dioxolo[4,5-b]pyridin-6-amine](/img/structure/B2534977.png)
![N-(2,6-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2534978.png)
![methyl 7-(benzo[d]thiazole-2-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2534979.png)
